Cbz-alpha-methyl-L-Tyr

Description

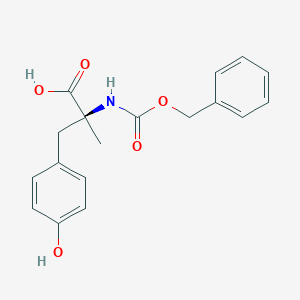

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO5 |

|---|---|

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-18(16(21)22,11-13-7-9-15(20)10-8-13)19-17(23)24-12-14-5-3-2-4-6-14/h2-10,20H,11-12H2,1H3,(H,19,23)(H,21,22)/t18-/m0/s1 |

InChI Key |

PKGJZJPKNMOLOE-SFHVURJKSA-N |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cbz Alpha Methyl L Tyr and Analogous Alpha Methylated Tyrosine Derivatives

Strategies for Stereoselective Synthesis of Alpha-Methylated Amino Acids

A variety of powerful techniques have been developed to achieve the enantioselective synthesis of alpha-methylated amino acids. These methods leverage chiral auxiliaries, asymmetric catalysis, and enzymatic processes to control the formation of the chiral center.

Asymmetric Alkylation Approaches Utilizing Chiral Glycine (B1666218) Enolate Synthons

A well-established strategy for the asymmetric synthesis of alpha-amino acids involves the alkylation of chiral glycine enolate synthons. uwo.ca These synthons are glycine derivatives where a chiral auxiliary is attached, directing the approach of an incoming electrophile to one face of the enolate. This diastereoselective alkylation, followed by removal of the chiral auxiliary, yields the desired enantiomerically enriched alpha-amino acid. acs.org

For the synthesis of alpha-methylated amino acids, a subsequent alkylation of the monoalkylated product is required. This second alkylation to create the quaternary stereocenter can be challenging due to increased steric hindrance. nih.gov The choice of chiral auxiliary, base, and reaction conditions is crucial for achieving high diastereoselectivity in both alkylation steps. A notable example involves the use of pseudoephenamine as a chiral auxiliary in an alaninamide pivaldimine system for the asymmetric alkylation to produce quaternary α-methyl α-amino acids. acs.org Another approach utilizes chiral Ni(II) complexes of glycine Schiff bases, which serve as effective glycine equivalents for preparing a wide array of α-amino acids with high diastereoselectivity. researchgate.net

Key Features of Asymmetric Alkylation using Chiral Glycine Enolates:

| Feature | Description |

| Principle | Diastereoselective alkylation of a glycine derivative bearing a chiral auxiliary. |

| Key Challenge | Achieving high stereoselectivity in the second alkylation to form the quaternary center. |

| Common Auxiliaries | Oxazolidinones (Evans), pseudoephedrine, and camphor-derived auxiliaries. acs.orgacs.org |

| Advantages | Well-established, predictable stereochemical outcomes based on the auxiliary. |

| Limitations | Requires stoichiometric amounts of the chiral auxiliary and subsequent removal steps. |

Catalytic Asymmetric Synthesis Routes (e.g., Rh-catalyzed cycloaddition, Photoredox Catalysis)

Catalytic asymmetric methods offer a more atom-economical approach to chiral alpha-methylated amino acids by using a substoichiometric amount of a chiral catalyst.

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for establishing the stereochemistry of amino acid precursors. rsc.org For alpha-methylated amino acids, this typically involves the hydrogenation of an alpha-substituted enamido phosphonate (B1237965) or a similar prochiral olefin. rsc.orgnih.gov The choice of chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity. nih.gov While highly effective for many substrates, the synthesis of the requisite prochiral precursors for alpha,alpha-disubstituted amino acids can be complex.

Photoredox catalysis has emerged as a versatile and mild method for the synthesis of complex organic molecules, including unnatural amino acids. researchgate.net This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in carbon-carbon bond formation. For the synthesis of alpha-methylated tyrosine derivatives, photoredox catalysis can be employed for the late-stage functionalization of tyrosine C-H bonds. researchgate.netosti.govnih.gov These methods often exhibit high functional group tolerance and can be applied to complex peptide structures. researchgate.net

Comparison of Catalytic Asymmetric Methods:

| Method | Catalyst/Reagent | Substrate Type | Key Advantages |

| Rh-catalyzed Hydrogenation | Chiral Rh-phosphine complexes | Prochiral enamides/enol esters | High enantioselectivity, well-understood mechanism. rsc.orgnih.gov |

| Photoredox Catalysis | Organic or inorganic photosensitizers | Tyrosine derivatives, complex peptides | Mild reaction conditions, high functional group tolerance, suitable for late-stage functionalization. researchgate.netresearchgate.netosti.govnih.gov |

Modified Strecker Reaction Protocols for Alpha,Alpha-Disubstituted Amino Acids

The Strecker reaction, one of the oldest methods for amino acid synthesis, involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. wikipedia.org For the synthesis of alpha,alpha-disubstituted amino acids, a ketone is used as the starting material. wikipedia.org

To achieve stereocontrol, asymmetric versions of the Strecker reaction have been developed. These methods typically employ a chiral amine or a chiral catalyst. nih.govnih.govrug.nl One successful approach involves a crystallization-induced asymmetric transformation, where one diastereomer of the aminonitrile selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that isomer. nih.govrug.nlacs.org For instance, using (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction with a ketone can lead to a nearly diastereomerically pure alpha-amino nitrile. rug.nlacs.org Subsequent hydrolysis and removal of the auxiliary provide the enantiomerically enriched alpha,alpha-disubstituted amino acid. rug.nl

Chemo-Enzymatic Synthesis Methods for Chiral Alpha-Methylated Amino Acids

Chemo-enzymatic methods combine the advantages of chemical synthesis and enzymatic catalysis to achieve highly selective transformations. Enzymes, with their inherent chirality and high specificity, are excellent catalysts for resolving racemic mixtures or for carrying out stereoselective reactions.

For the synthesis of chiral alpha-methylated amino acids, enzymatic kinetic resolution is a common strategy. nih.gov In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture of a suitable precursor, such as an amino acid amide or ester, leaving the other enantiomer unreacted. For example, a lipase (B570770) can be used for the kinetic resolution of a chlorohydrin, which can then be converted to a series of chiral beta-blockers. nih.gov While this example is for beta-amino alcohols, similar principles can be applied to the resolution of alpha-methylated amino acid precursors. Another approach involves the use of engineered enzymes, such as those from the Morus notabilis plant, which can catalyze stereoselective Diels-Alder reactions to produce complex chiral molecules that can serve as precursors to unnatural amino acids. beilstein-journals.org

Specific Synthesis of Cbz-alpha-methyl-L-Tyr from Precursors

A direct synthetic route to alpha-methyl-L-tyrosine (metyrosine) involves the hydrolysis of (αS)-α-amino-4-methoxy-α-methyl-benzenepropanamide. chemicalbook.com The synthesis of this compound can be envisioned starting from the unprotected alpha-methyl-L-tyrosine.

The procedure for obtaining alpha-methyl-L-tyrosine is as follows:

A mixture of the amide precursor and 48% hydrobromic acid is heated.

After cooling and dilution with water, the aqueous phase is washed and concentrated.

The resulting paste is dissolved in water, treated with activated carbon, and filtered.

The pH of the filtrate is adjusted to 5-6 with aqueous ammonia to precipitate the product.

The solid is collected by filtration, washed, and dried to yield (-)-α-methyl-L-tyrosine. chemicalbook.com

To obtain this compound, the resulting alpha-methyl-L-tyrosine would then be subjected to a standard N-protection reaction. This typically involves reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or an organic base, under Schotten-Baumann conditions. total-synthesis.com The lone pair of the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. youtube.com The chloride ion is displaced, and a proton is removed from the nitrogen by the base to yield the N-Cbz protected amino acid. total-synthesis.com

Protecting Group Chemistry in the Synthesis and Derivatization of this compound

Protecting groups are essential in the synthesis and manipulation of polyfunctional molecules like amino acids to ensure chemoselectivity. organic-chemistry.org The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its selective removal. total-synthesis.com

Installation of the Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comyoutube.com This reaction forms a stable carbamate (B1207046) linkage. total-synthesis.com

Stability and Orthogonality: The Cbz group is stable to acidic and basic conditions used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively. total-synthesis.com This orthogonality is crucial in peptide synthesis, allowing for the selective deprotection of different functional groups within the same molecule. However, very harsh acidic conditions (e.g., excess HCl or HBr) can lead to the cleavage of the Cbz group. total-synthesis.com

Deprotection of the Cbz group is most commonly achieved by hydrogenolysis. total-synthesis.com This involves reaction with hydrogen gas in the presence of a palladium catalyst (Pd/C). The reaction proceeds via reduction, releasing toluene (B28343) and the free carbamic acid, which then readily decarboxylates to yield the deprotected amine. total-synthesis.com Alternative methods for Cbz deprotection include the use of strong acids like HBr in acetic acid or Lewis acids such as aluminum chloride in a fluorinated solvent. organic-chemistry.org

In the context of this compound, the Cbz group protects the alpha-amino functionality, allowing for selective modification of the carboxylic acid group (e.g., esterification or amide bond formation) or the phenolic hydroxyl group on the tyrosine side chain. The choice of subsequent protecting groups for the hydroxyl and carboxyl functionalities would depend on the desired final product and the need for orthogonal deprotection strategies.

Role of the Carbobenzyloxy (Cbz) Group as N-alpha Protection

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of amino acid protection in peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, it remains one of the most utilized N-alpha-protecting groups. The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate under alkaline conditions, maintaining the pH between 8 and 10 to prevent decomposition of the reagent and racemization of the amino acid. highfine.com

One of the primary advantages of the Cbz group is its stability under a wide range of conditions, including those used for peptide coupling and for the deprotection of other protecting groups. researchgate.net It is stable to basic and most aqueous acidic media. researchgate.net This stability is crucial for preventing unwanted side reactions at the N-terminus during the elongation of a peptide chain.

The removal of the Cbz group is most commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), which cleaves the group to yield the free amine, toluene, and carbon dioxide. This deprotection method is clean and efficient. Alternative methods for Cbz group removal include treatment with strong acids such as HBr in acetic acid, although this method is less mild than hydrogenation. The choice of deprotection method is critical and must be compatible with other protecting groups present in the molecule. researchgate.net

The introduction of a Cbz protecting group can also facilitate the purification of the protected amino acid, as it often leads to crystalline products with enhanced stability. highfine.com A procedure for the preparation of N,N-dibenzyloxycarbamoyl (N,N-di-Cbz) derivatives has been developed, which involves the treatment of N-Cbz protected amino compounds with lithium bis(trimethylsilyl)amide (LiHMDS) and benzyl chloroformate (CbzCl), proceeding without racemization. nih.govacs.org

Implementation of Orthogonal Protection Strategies in Amino Acid and Peptide Construction

Orthogonal protection strategies are fundamental to the successful synthesis of complex peptides and other organic molecules. jocpr.com An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others. nih.govresearchgate.net This is particularly important in solid-phase peptide synthesis (SPPS), where multiple reactive functionalities must be managed throughout the synthetic sequence. nih.govresearchgate.net

The two predominant orthogonal schemes in SPPS are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies. researchgate.netbiosynth.com The Cbz group is often associated with the Boc/Bzl strategy, where it can be used for N-alpha protection and is typically removed by catalytic hydrogenation, while side-chain protecting groups like benzyl ethers are removed by strong acids (e.g., HF).

In the context of synthesizing this compound containing peptides, an orthogonal strategy is essential. For instance, the Cbz group at the N-terminus can be stable while an Fmoc group on another amino acid is removed with a base like piperidine. luxembourg-bio.com Conversely, the Cbz group can be removed by hydrogenation without affecting acid-labile side-chain protecting groups like tert-butyl ethers. thieme-connect.de This orthogonality ensures that the desired peptide bond is formed without unintended deprotection or side reactions.

The p-Nitrobenzyloxycarbonyl (pNZ) group offers another layer of orthogonality. It is stable to the acidic conditions used to remove Boc and tBu groups and the basic conditions for Fmoc removal, but can be selectively cleaved under neutral conditions, for example, with SnCl2. luxembourg-bio.com This expands the toolkit for complex peptide synthesis where multiple levels of selective deprotection are required.

| Protecting Group Combination | N-alpha Protection | Side-Chain Protection | N-alpha Deprotection Condition | Side-Chain Deprotection Condition | Orthogonality |

| Fmoc/tBu | Fmoc | tBu, Trt | Base (e.g., Piperidine) | Acid (e.g., TFA) | Yes biosynth.com |

| Boc/Bzl | Boc | Bzl, Cbz | Acid (e.g., TFA) | Strong Acid (e.g., HF) / Hydrogenolysis | Quasi-orthogonal biosynth.com |

| Alloc/tBu | Alloc | tBu | Pd(0) catalyst | Acid (e.g., TFA) | Yes |

| pNZ/tBu | pNZ | tBu | Neutral (e.g., SnCl2) | Acid (e.g., TFA) | Yes luxembourg-bio.com |

Considerations for Side Chain Protection in Tyrosine Derivatives (e.g., O-tert-butyl)

For the widely used Fmoc/tBu strategy, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain. peptide.comnbinno.com The O-tert-butyl group is introduced by treating the tyrosine derivative with isobutylene (B52900) in the presence of an acid catalyst. thieme-connect.de This protecting group is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc group. nbinno.com However, it is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which are typically used for the final deprotection and cleavage of the peptide from the solid support. nbinno.com

The stability of the O-tert-butyl group under basic conditions and its lability to acid make it an excellent orthogonal partner to the Fmoc group. nbinno.com This orthogonality is crucial for the stepwise assembly of peptides, ensuring that the side chain of tyrosine remains protected until the final deprotection step. Other protecting groups for the tyrosine side chain include the benzyl (Bzl) group, which is more common in the Boc/Bzl strategy and is removed by strong acid or hydrogenolysis, and the 2-bromobenzyloxycarbonyl (2-BrZ) group. thieme-connect.depeptide.com

| Tyrosine Side-Chain Protecting Group | Abbreviation | Cleavage Conditions | Compatible N-alpha Protection Strategy |

| tert-Butyl ether | tBu | Mild Acid (e.g., TFA) nbinno.com | Fmoc peptide.comnbinno.com |

| Benzyl ether | Bzl | Strong Acid (e.g., HF), Hydrogenolysis thieme-connect.de | Boc |

| 2-Bromobenzyloxycarbonyl | 2-BrZ | Strong Acid (e.g., HF), HBr peptide.com | Boc |

| Trityl | Trt | Very Mild Acid (e.g., 1% TFA) thieme-connect.de | Fmoc |

Techniques for Carboxylic Acid Esterification (e.g., Methyl Esters)

Esterification of the carboxylic acid functionality of amino acids is a common and important transformation in organic synthesis, often serving as a temporary protecting group or as a precursor for further derivatization. tandfonline.com The formation of methyl esters is a frequently employed strategy.

A classical method for the esterification of amino acids is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst such as gaseous hydrochloric acid or sulfuric acid. pearson.com A common and convenient variation of this is the use of thionyl chloride (SOCl₂) in methanol (B129727). researchgate.net In this procedure, thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. The reaction is typically performed at low temperatures initially and then refluxed to completion. researchgate.net

Another mild and efficient method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method is compatible with a variety of natural and synthetic amino acids and generally provides good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov The workup for this procedure is often straightforward.

It is important to note that during esterification under acidic conditions, the amino group of the amino acid is protonated, which protects it from undergoing side reactions. researchgate.net The final product is typically isolated as the hydrochloride salt of the amino acid ester.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier Esterification | Methanol, HCl (gas) or H₂SO₄ | Reflux | Well-established, inexpensive reagents pearson.com |

| Thionyl Chloride Method | Methanol, SOCl₂ | 0 °C to Reflux | In situ generation of HCl, often high yielding researchgate.net |

| Trimethylchlorosilane Method | Methanol, TMSCl | Room Temperature | Mild conditions, good yields, simple workup nih.gov |

| Ion-Exchange Resin | Methanol, Amberlyst-15 | Room Temperature | Simple workup, reusable catalyst tandfonline.com |

Derivatization Strategies for Tyrosine and Alpha-Methylated Tyrosine Analogues in Organic Synthesis

Tyrosine and its alpha-methylated analogues are versatile building blocks in organic synthesis due to the presence of multiple reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group. researchgate.net Derivatization of these groups allows for the synthesis of a wide array of compounds with diverse biological and chemical properties.

The α-amino group can be derivatized to form various amides, carbamates (as discussed with the Cbz group), and sulfonamides. It can also be a handle for N-methylation, a modification known to alter the pharmacological properties of peptides. nih.gov The α-carboxyl group can be converted to esters, amides, and alcohols, providing access to a range of peptidomimetics and other small molecules.

The phenolic hydroxyl group of the tyrosine side chain is a particularly attractive site for derivatization. It can undergo O-alkylation to produce various ethers, such as the O-methyl derivative, which is useful in studying the role of the hydroxyl group in biological interactions. researchgate.net The hydroxyl group can also be converted to esters or used as a handle for attachment to solid supports or for the introduction of labels.

For alpha-methylated tyrosine analogues, these derivatization strategies are equally applicable. The presence of the alpha-methyl group can influence the reactivity of the adjacent amino and carboxyl groups, but generally, the same set of chemical transformations can be applied. For example, this compound can be coupled with other amino acids or amines via its carboxyl group to form dipeptides or more complex structures. mdpi.com The synthesis of Cbz-Phe-Leu, a related dipeptide, has been demonstrated, showcasing the utility of Cbz-protected amino acids in peptide synthesis. mdpi.com

Furthermore, the aromatic ring of tyrosine offers possibilities for electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further functionality, although care must be taken to control the regioselectivity of these reactions.

| Functional Group | Type of Derivatization | Potential Reagents/Conditions | Resulting Structure |

| α-Amino Group | N-Acylation | Acid chlorides, Anhydrides | Amides |

| α-Amino Group | N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amines |

| α-Carboxyl Group | Esterification | Alcohols, Acid catalyst | Esters |

| α-Carboxyl Group | Amidation | Amines, Coupling reagents (e.g., DCC, HOBt) | Amides |

| Phenolic Hydroxyl Group | O-Alkylation | Alkyl halides, Base | Ethers |

| Phenolic Hydroxyl Group | O-Acylation | Acid chlorides, Anhydrides | Esters |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-tyrosine derivatives |

Conformational Analysis of Peptides Incorporating Alpha Methyl L Tyrosine and Cbz Alpha Methyl L Tyr Moieties

Influence of the Alpha-Methyl Group on Peptide Backbone Conformational Preferences

The substitution of the α-hydrogen with a methyl group dramatically restricts the accessible conformational space of the peptide backbone. This steric hindrance limits the possible values for the Ramachandran dihedral angles (φ and ψ), thereby predisposing the peptide to adopt specific, well-defined secondary structures. nih.govresearchgate.net This structural change is known to restrict the conformational flexibility of the peptide bond, favoring the formation of intramolecular hydrogen bonds that are characteristic of helical structures. nih.gov

A primary consequence of incorporating α-methylated amino acids into peptides is the strong propensity to induce and stabilize helical conformations. nih.govnih.gov The steric constraints imposed by the geminal methyl group favor folded structures, particularly β-bends and 3(10)-helices. nih.govtandfonline.com Peptides rich in Cα-methylated residues preferentially adopt these helical structures. nih.gov The 3(10)-helix, a tighter helix with hydrogen bonds between residue i and i+3, is a common motif observed in short peptides containing these modified amino acids. nih.govtandfonline.comnih.gov In longer sequences, these residues can also promote the formation of the more common α-helix, which is characterized by hydrogen bonds between residue i and i+4. nih.govwikipedia.org The α-methyl group effectively nucleates helix formation by promoting hydrogen bonding between the amino and carbonyl groups in the peptide backbone. nih.gov

| Amino Acid Type | Primary Induced Secondary Structure | Stabilizing Factor | Reference |

|---|---|---|---|

| α-Methylated Amino Acids (general) | β-bend, 3(10)-helix, α-helix | Steric hindrance restricting φ, ψ angles | nih.govnih.gov |

| (αMe)Phe-containing peptides | β-bend, 3(10)-helix | Promotion of consecutive β-bends | nih.govtandfonline.com |

| α-Aminoisobutyric acid (Aib) | 3(10)-helix | High propensity for helical folding | nih.gov |

In helical peptides, the "screw sense" refers to the right-handed (P-helix) or left-handed (M-helix) direction of the turn. The chirality of the constituent amino acids at the α-carbon is a key determinant of this helical handedness. nih.gov For standard L-amino acids, there is a strong preference for the formation of right-handed α-helices. However, for some chiral Cα-methylated amino acids, this relationship can be altered. Studies on peptides containing Cα-methyl-phenylalanine, (αMe)Phe, have revealed that the relationship between the residue's chirality and the resulting helix handedness is often the opposite of that exhibited by conventional protein amino acids. nih.govtandfonline.com This means that an L-(αMe)Phe residue might favor a left-handed helix, a reversal of the typical preference. This intriguing finding highlights that the interplay between the α-carbon configuration and the steric demands of the α-methyl group dictates the global helical fold of the peptide. nih.gov

Advanced Spectroscopic Techniques for Conformational Elucidation

Determining the precise three-dimensional structure of peptides in solution or the solid state requires the application of sophisticated spectroscopic methods. Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for analyzing the conformational preferences of peptides containing Cbz-α-methyl-L-Tyr.

FTIR spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins. nih.govthermofisher.com The analysis focuses on the characteristic amide bands of the peptide backbone. The Amide I band, which arises primarily from the C=O stretching vibration, is particularly sensitive to the secondary structure. leibniz-fli.deshimadzu.com Different types of secondary structures (α-helix, β-sheet, 3(10)-helix, random coil) absorb infrared radiation at slightly different frequencies within the Amide I region (typically 1600-1700 cm⁻¹). shimadzu.com FTIR has proven to be a sensitive tool for identifying 3(10)-helical structures in peptides containing α-methylated residues like α-aminoisobutyric acid. nih.gov By deconvoluting the Amide I band, one can quantify the relative proportions of different secondary structural elements within the peptide.

| Secondary Structure | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| α-Helix | ~1650 - 1658 | leibniz-fli.deshimadzu.com |

| 3(10)-Helix | ~1660 - 1666 | nih.gov |

| β-Sheet | ~1620 - 1640 (low), ~1680-1695 (high) | leibniz-fli.deshimadzu.com |

| β-Turn | ~1660 - 1685 | shimadzu.com |

| Random Coil | ~1640 - 1650 | shimadzu.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. uzh.ch For peptides containing Cbz-α-methyl-L-Tyr, ¹H NMR provides a wealth of structural information. Key parameters derived from NMR experiments include:

Chemical Shifts: The chemical shifts of protons, particularly the amide (N-H) and α-carbon protons, are sensitive to the local electronic environment and thus to the secondary structure.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close to each other (< 5 Å), providing crucial distance constraints for structure calculation. Sequential (i, i+1) and medium-range (e.g., i, i+3) NOEs are characteristic of specific secondary structures like helices. uzh.ch

Coupling Constants (J-coupling): Scalar couplings between protons, such as ³J(HN,Hα), provide information about dihedral angles (φ angle) through the Karplus relationship.

The presence of the α-methyl group provides an additional, often well-resolved, proton signal that can be used as a sensitive probe of the local conformation. nih.govfrontiersin.org The combination of these NMR parameters allows for a detailed reconstruction of the peptide's preferred conformation in solution. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure of peptides and proteins in solution. nih.gov This method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, turns, and random coils. americanpeptidesociety.org

The incorporation of α-methylated amino acids, such as α-methyl-L-tyrosine, into a peptide sequence has a significant impact on its conformational freedom, often promoting the formation of stable, well-defined secondary structures. enamine.netnih.gov CD spectroscopy is particularly adept at detecting these structural changes. For instance, the introduction of α-methylation can enhance the helicity of a peptide. nih.gov This increased helical content is readily observable in the CD spectrum.

Key features in a CD spectrum that indicate specific secondary structures include:

α-Helix: Characterized by a strong positive peak around 190 nm and two distinct negative peaks at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-Sheet: Shows a positive peak near 195 nm and a negative peak around 217 nm. americanpeptidesociety.org

Random Coil: Exhibits a less defined spectrum, typically with a negative peak near 200 nm. americanpeptidesociety.org

In the context of peptides containing Cbz-alpha-methyl-L-Tyr, CD spectroscopy can be employed to monitor conformational shifts under various experimental conditions, such as changes in solvent, pH, or temperature. researchgate.netsubr.edu For example, studies on apolipoprotein A-I mimetic peptides have shown that incorporating various α-methylated amino acids can significantly increase the α-helical content compared to the parent peptide. nih.gov This is quantified by measuring the mean residue ellipticity at 222 nm, a hallmark of helical structures.

The table below illustrates hypothetical data from a CD spectroscopy experiment on a peptide series, demonstrating the effect of α-methylation on helicity.

| Peptide | Modification | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Calculated α-Helical Content (%) |

|---|---|---|---|

| Parent Peptide | None | -8,000 | 20 |

| Peptide Aα | α-methyl-Ala substitution | -16,000 | 40 |

| Peptide Lα | α-methyl-Leu substitution | -22,000 | 55 |

| Peptide Tyr(Me)α | Cbz-α-methyl-L-Tyr incorporation | -20,000 | 50 |

This table is illustrative and based on findings that α-methylation enhances peptide helicity. nih.gov

By analyzing the full spectrum, researchers can estimate the percentage of each secondary structure element within the peptide, providing crucial insights into the conformational preferences induced by the this compound moiety. americanpeptidesociety.org

X-ray Diffraction Studies of Alpha-Methylated Amino Acid Peptides

The steric hindrance imposed by the additional methyl group at the α-carbon atom severely restricts the available conformational space, specifically the Ramachandran (φ, ψ) angles. This constraint often directs the peptide backbone to adopt helical structures, such as the 3₁₀-helix or the α-helix. nih.gov Research has consistently shown that peptides rich in α-methylated amino acids preferentially adopt helical conformations. nih.gov

A key feature revealed by X-ray crystallography is the network of intramolecular hydrogen bonds that stabilize these secondary structures. For example, in α-helical structures, a characteristic pattern of i←i+4 hydrogen bonds is observed, where the carbonyl oxygen of residue 'i' forms a hydrogen bond with the amide proton of residue 'i+4'. mdpi.com

The table below presents typical structural parameters that can be obtained from an X-ray diffraction study of a hypothetical α-helical peptide containing an α-methylated residue.

| Structural Parameter | Residue | Observed Value | Ideal α-Helix Value |

|---|---|---|---|

| Backbone Torsion Angles | φ (phi) | -62.5° | -57° |

| ψ (psi) | -41.0° | -47° | |

| Intramolecular H-Bonds | N(i+4)H···O=C(i) Distance | 2.98 Å | ~2.9 Å |

| N(i+5)H···O=C(i+1) Distance | 2.91 Å | ~2.9 Å | |

| N(i+4)-H···O=C(i) Angle | 168.6° | >150° |

This table is based on representative data for α-helical peptides found in crystallographic studies. mdpi.com

Computational Approaches to Conformational Space Analysis

Computational modeling serves as a vital complement to experimental techniques like CD and X-ray diffraction, allowing for a comprehensive exploration of a peptide's conformational landscape in a dynamic environment. These methods are particularly useful for understanding the conformational preferences of modified peptides, such as those containing this compound, where steric constraints play a significant role. nih.gov

One of the primary goals of computational analysis is to map the potential energy surface of the peptide. By calculating the conformational energy for different combinations of backbone (φ, ψ) and side-chain (χ) torsion angles, researchers can identify low-energy, stable conformations. For α-methylated amino acids, these energy calculations confirm that only limited regions of the Ramachandran plot, primarily in the helical domains, are accessible.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of peptides over time. nih.gov Starting from an initial structure (which could be derived from X-ray data or theoretical models), MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide folds, flexes, and interacts with its environment (e.g., solvent molecules). nih.gov

Key insights from computational approaches include:

Ramachandran Plots: Visualizing the allowed φ and ψ angles for the α-methylated residue, demonstrating the restriction to helical regions.

Energy Minimization: Identifying the most stable, low-energy structures of the peptide.

Hydrogen Bond Analysis: Tracking the formation and stability of intramolecular hydrogen bonds over the course of an MD simulation, which helps to characterize the persistence of secondary structures like helices and turns. nih.gov

Side-Chain Dynamics: Analyzing the preferred orientations (rotamers) of the tyrosine side chain and how the α-methylation affects its conformational freedom (χ space). mdpi.com

The combination of conformational energy computations and molecular dynamics simulations provides a detailed picture of the structural preferences and flexibility of peptides incorporating this compound, explaining the experimental observations from spectroscopic and diffraction methods. nih.govnih.gov

Cbz Alpha Methyl L Tyr As a Chiral Building Block in Complex Molecular Construction

Strategic Incorporation into Peptides and Peptidomimetics

The unique structure of Cbz-alpha-methyl-L-Tyr makes it a powerful tool for peptide chemists. The Cbz group provides reliable protection for the amino group, ensuring controlled, sequential assembly of amino acids into a peptide chain. nbinno.com This protection is crucial in both solid-phase and solution-phase synthesis methodologies to prevent unwanted side reactions and polymerization. peptide.comnih.gov The presence of the alpha-methyl group, however, is what imparts the most functionally significant properties to the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled step-by-step while anchored to an insoluble resin support. nih.gov While the fluorenylmethyloxycarbonyl (Fmoc) group is more common in modern SPPS, the benzyloxycarbonyl (Cbz) group can also be employed. bachem.com The incorporation of sterically hindered amino acids like this compound into a growing peptide chain on a solid support presents unique challenges.

The primary difficulty arises from the steric bulk of the two substituents on the alpha-carbon, which can significantly slow down the coupling reaction. To overcome this, chemists often employ more potent coupling reagents or extend reaction times to ensure the complete formation of the peptide bond.

Table 1: Considerations for Incorporating this compound in SPPS

| Parameter | Standard Amino Acid Coupling | Coupling of this compound | Rationale |

| Coupling Reagents | Standard carbodiimides (e.g., DIC) or aminium salts (e.g., HBTU, HATU) | High-potency aminium salts (e.g., HATU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP) | Overcomes the increased steric hindrance at the reaction center. |

| Reaction Time | Typically 30-120 minutes | Often extended to several hours or requires double coupling | Ensures the sterically hindered coupling reaction proceeds to completion. |

| Monitoring | Qualitative tests (e.g., Kaiser test) are often sufficient | Quantitative monitoring is recommended | Confirms complete acylation of the free amine, which is crucial for sequence integrity. |

| Protecting Group | Typically Fmoc for Nα-protection | Cbz for Nα-protection | Cbz is stable to the basic conditions used for Fmoc removal but requires different deprotection methods (e.g., hydrogenolysis), which can be incompatible with some SPPS linkers and side-chain protecting groups. |

Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), is a classical method that remains highly relevant for large-scale synthesis and the production of complex peptide fragments. nih.gov In this methodology, the Cbz protecting group is particularly well-suited due to its stability and reliable removal conditions. bachem.com

The general protocol involves the activation of the carboxylic acid of this compound, followed by its coupling to the free amino group of another amino acid or peptide fragment in an appropriate organic solvent. After the coupling step, the intermediate dipeptide or polypeptide can be isolated and purified, which is a key advantage of SPS. nih.gov The Cbz group is typically removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to liberate the N-terminal amine for the next coupling step.

This compound is a member of the class of α,α-disubstituted amino acids. The defining feature of these building blocks is the presence of two carbon substituents on the alpha-carbon, which fundamentally alters the properties of the resulting peptide. kennesaw.edu The incorporation of these residues is a deliberate strategy to impose steric constraints on the peptide backbone. kennesaw.edu

The steric hindrance caused by the α,α-disubstitution restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This has profound implications for the peptide's conformation, stability, and biological activity. Research has shown that the presence of α,α-methyl groups can promote strong intermolecular π-π stacking interactions between adjacent aromatic rings, leading to stabilized helical structures. kennesaw.edu This structural ordering is a direct consequence of the restricted conformational space available to the peptide backbone.

Table 2: Properties Conferred by α,α-Disubstituted Amino Acid Residues

| Property | Effect of α,α-Disubstitution | Underlying Mechanism |

| Conformational Rigidity | Increased | Steric hindrance from the two alpha-substituents restricts backbone dihedral angles (φ, ψ). kennesaw.edu |

| Secondary Structure | Promotion of defined structures (helices, turns) | The restricted Ramachandran space favors specific, ordered conformations over random coils. kennesaw.edu |

| Proteolytic Resistance | Increased | The bulky alpha-substituents sterically shield the adjacent peptide bonds from enzymatic cleavage by proteases. kennesaw.edu |

| Receptor Binding | Can enhance affinity and selectivity | Locks the peptide into a specific bioactive conformation that may fit a target receptor more precisely. |

Design and Construction of Conformationally Constrained Peptidomimetics

A major goal in medicinal chemistry is to design peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability and oral bioavailability. Incorporating residues like this compound is a key strategy for creating these conformationally constrained molecules. By limiting the flexibility of the peptide backbone, chemists can "lock" the molecule into its biologically active conformation, potentially increasing its potency and selectivity for a specific biological target.

The secondary structure of a peptide—such as α-helices and β-sheets—is defined by the local conformation of its backbone. wikipedia.org The incorporation of an α,α-disubstituted amino acid like alpha-methyl-L-tyrosine severely restricts the allowable phi (φ) and psi (ψ) angles, effectively forcing the peptide backbone into specific regions of the Ramachandran plot.

This conformational restriction is a powerful tool for structure-based drug design. While standard amino acids can adopt a wide range of conformations, residues like alpha-methyl-L-tyrosine are known to be strong promoters of helical structures, particularly the 3₁₀-helix, and are also frequently found in β-turns. The ability to induce a specific, predictable turn or helical segment in a peptide chain allows for the precise positioning of side chains for interaction with a receptor. Unnatural amino acids with α,α-disubstitution are known to be applied as conformational modifiers in physiologically active peptides. kennesaw.edu

Table 3: Influence of α-Methyl-L-Tyrosine on Peptide Geometry

| Structural Element | Preferred Dihedral Angles (φ, ψ) | Resulting Secondary Structure |

| Standard L-Amino Acids | Broadly allowed regions in Ramachandran plot | Can adopt various structures (α-helix, β-sheet, random coil) |

| α-Methyl-L-Tyrosine | Restricted to helical regions (φ ≈ ±60°, ψ ≈ ±30°) | Strongly promotes 3₁₀-helices and can stabilize α-helices and β-turns |

One of the most significant drawbacks of using natural peptides as therapeutic agents is their rapid degradation in the body by proteolytic enzymes (proteases). eurekaselect.com These enzymes recognize and cleave specific peptide bond sequences. A common strategy to enhance the metabolic stability of peptides is to introduce modifications that the proteases cannot recognize. eurekaselect.com

The incorporation of alpha-methyl-L-tyrosine provides a robust defense against enzymatic degradation. The methyl group on the alpha-carbon acts as a steric shield, physically blocking the approach of a protease to the adjacent peptide bond. This makes the bond resistant to cleavage, thereby extending the half-life of the peptide in biological systems. This non-covalent interaction results in peptides that proteases are unable to recognize, leading to unusually high stability in serum. kennesaw.edu This increased stability is a critical attribute for the development of effective peptide-based drugs.

Precursor in the Synthesis of Tyrosine-Derived Alkaloids and Natural Product Analogues

While L-tyrosine and its simpler derivatives are well-known precursors in the biosynthesis and chemical synthesis of a vast array of isoquinoline (B145761) alkaloids, the specific application of this compound in this context is not extensively documented in readily available scientific literature. The general biosynthetic pathway to many of these alkaloids involves the condensation of dopamine (B1211576) or tyramine (B21549) with an aldehyde or pyruvate, followed by cyclization—a process known as the Pictet-Spengler reaction. acs.orgnih.gov Chemical syntheses often mimic this strategy, utilizing tyrosine-derived building blocks to construct the core tetrahydroisoquinoline (THIQ) skeleton. acs.orgnih.gov

The introduction of an alpha-methyl group, as found in this compound, would yield a quaternary stereocenter upon incorporation into a target molecule. This structural feature is present in some complex natural products and can impart unique biological activities. However, the steric hindrance posed by the alpha-methyl group can also present significant challenges in key bond-forming reactions, potentially requiring specialized catalysts or reaction conditions.

For comparison, the non-methylated analogue, N-Cbz-L-tyrosine, has been successfully employed as a starting material in the formal total synthesis of complex alkaloids like Ecteinascidin 743. In such syntheses, the tyrosine moiety serves as the foundational chiral pool starting material from which the intricate polycyclic structure is elaborated over many steps. The synthesis of related tetrahydroisoquinoline alkaloids, such as the saframycins, has also commenced from L-tyrosine methyl ester, highlighting the utility of protected tyrosine derivatives in constructing these complex scaffolds. nih.gov

Below is a table summarizing representative classes of tyrosine-derived alkaloids, which are potential, though not yet widely reported, synthetic targets for sterically hindered precursors like this compound.

| Alkaloid Class | Core Structure | Representative Examples | Precursor Amino Acid |

| Simple Tetrahydroisoquinolines | Tetrahydroisoquinoline | Salsolidine, Anhalamine | L-Tyrosine |

| Benzylisoquinolines | 1-Benzyltetrahydroisoquinoline | (S)-Norcoclaurine, Reticuline | L-Tyrosine |

| Aporphines | Dibenzo[de,g]quinoline | Apomorphine, Nuciferine | L-Tyrosine |

| Naphthylisoquinolines | Naphthylisoquinoline | Ancistrocladine | L-Tyrosine |

This table illustrates general classes of alkaloids derived from L-tyrosine. The direct synthesis of these alkaloids using this compound as a precursor is not broadly established.

Contributions to the Development of Novel Molecular Scaffolds and Chiral Cavities

The development of novel molecular scaffolds and well-defined chiral cavities is a significant goal in supramolecular chemistry and catalysis. Chiral amino acids are frequently used as building blocks for these structures due to their inherent chirality and versatile functional groups. The rigid, well-defined structure of this compound makes it an attractive candidate for constructing ordered molecular assemblies.

The formation of chiral cavities often relies on the self-assembly or directed coordination of chiral ligands around a central metal ion. For instance, research has shown that L-tyrosine derivatives can be used to form chiral cavities around a copper(II) center. In one example, a ferrocenylmethyl-L-tyrosinate complex was shown to align its two tyrosine aromatic rings to generate a narrow, chiral cavity capable of binding guest molecules like pyrazine (B50134) and pyridine. acs.org The stability of this cavity and its binding properties were directly influenced by the nature of the guest molecule. acs.org

While this specific example does not use this compound, it demonstrates the principle that the aromatic side chain of tyrosine can be a key element in defining the architecture of a molecular cavity. The additional alpha-methyl group in this compound would project into the space near the peptide backbone, potentially influencing the orientation of the phenolic side chain and, consequently, the shape and size of any resulting cavity. This steric enforcement could lead to more rigid and selective host-guest systems.

Furthermore, N-protected amino acids, including Cbz-derivatives, can act as chiral additives to induce a preferred screw-sense in helical polymers, effectively transferring chirality from a small molecule to a macromolecular scaffold through non-bonding interactions. nih.gov This process is crucial for developing macromolecular catalysts for asymmetric reactions. The specific efficiency of this compound in such applications remains a subject for further investigation.

The table below outlines key concepts in the construction of chiral scaffolds where this compound could theoretically be applied.

| Scaffold/Cavity Type | Construction Principle | Role of Chiral Amino Acid | Potential Influence of α-Methyl Group |

| Metal-Organic Cages | Coordination of ligands to metal ions | Provides chiral vertices and faces | Enforces specific ligand conformation, alters cavity size/shape |

| Helical Polymers | Screw-sense induction by chiral additives | Non-covalent interaction transfers chirality | Increases steric bulk, potentially enhancing induction efficiency |

| Molecularly Imprinted Polymers | Template-directed polymerization | Acts as the chiral template molecule | Creates a more defined and rigid imprint site |

| Peptide Scaffolds | Self-assembly via hydrogen bonding | Dictates secondary structure (e.g., helices, sheets) | Restricts backbone flexibility, promotes stable turn structures |

This table presents theoretical applications and principles in molecular scaffold design. Specific examples employing this compound require further exploration in the literature.

Applications of Cbz Alpha Methyl L Tyr in Contemporary Biochemical and Medicinal Chemistry Research

Utilization as a Structural and Functional Probe in Biomolecular Studies

The tailored structure of Cbz-alpha-methyl-L-Tyr and its analogues allows researchers to investigate complex biological systems. By modifying this core structure, scientists can create probes that report on molecular environments, track biological processes, and modulate the physical properties of peptides and proteins.

While direct fluorescent derivatives of this compound are not extensively documented in mainstream research, the foundational structure of alpha-methyl-L-tyrosine is pivotal in the development of radiolabeled tracers for positron emission tomography (PET) imaging, a key technique in molecular imaging. A prominent example is L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT), a PET tracer developed for its high specificity in diagnosing malignant tumors. mdpi.com This specificity arises from the alpha-methyl group, which makes [18F]FAMT a selective substrate for the L-type amino acid transporter 1 (LAT1), an enzyme often overexpressed in cancer cells. mdpi.com

Unlike the widely used PET tracer [18F]FDG, which can accumulate in inflammatory tissues, [18F]FAMT shows minimal uptake in such lesions, allowing it to more accurately distinguish between malignancy and inflammation. mdpi.comnih.gov The development of such tracers, built upon the alpha-methyl-tyrosine scaffold, underscores the value of this structural motif in creating probes for in vivo imaging and sensing of specific cellular activities, such as amino acid transport and metabolism. nih.gov

Table 1: Comparison of PET Tracers in Tumor Imaging

| Tracer | Basis of Uptake | Advantage | Disadvantage |

|---|---|---|---|

| [18F]FDG | Glucose metabolism | High sensitivity | Low specificity (accumulates in inflammatory lesions) |

| [18F]FAMT | Amino acid transport (LAT1) | High specificity for malignant tumors, distinguishes from inflammation mdpi.com | Slightly lower sensitivity than [18F]FDG mdpi.com |

| [11C]MET | Amino acid transport & metabolism | Can differentiate tumor recurrence from treatment effects jbr-pub.org.cn | Shorter half-life due to 11C |

Fluorination is a powerful strategy in medicinal chemistry to modulate the biophysical properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The incorporation of fluorine into the alpha-methyl-L-tyrosine framework, as seen in [18F]FAMT, is critical for its function as a PET tracer. mdpi.com The fluorine atom serves as the positron-emitting isotope (18F) necessary for detection.

Beyond its role in radiolabeling, fluorination can significantly alter a molecule's electronic properties and conformational preferences. In the context of drug design, fluorinated analogues of amino acids are used to enhance binding to target proteins. For instance, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles have been shown to possess potent antiproliferative activity against cancer cells by inducing the expression of cytochrome P450 enzymes like CYP1A1, leading to metabolic activation and subsequent cell death. llu.edu This demonstrates how strategic fluorination can modulate the biological and physical behavior of a molecule, a principle applicable to derivatives of this compound for enhancing their function as probes or inhibitors.

Role in Enzyme Mechanism Elucidation (e.g., Protein Tyrosine Phosphatases)

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a vast array of cellular processes, including growth, differentiation, and signal transduction. nih.govwikipedia.org PTPs catalyze the hydrolysis of phosphate (B84403) groups from tyrosine residues through a mechanism involving a conserved cysteine residue in their active site. ebi.ac.uk The catalytic cycle proceeds via a two-step process: first, the nucleophilic cysteine attacks the phosphorus atom of the phosphotyrosine substrate to form a covalent cysteinyl-phosphate intermediate, releasing the dephosphorylated tyrosine. In the second step, a water molecule hydrolyzes this intermediate, releasing inorganic phosphate and regenerating the active enzyme. ebi.ac.uk

Understanding this mechanism is key to developing specific inhibitors for therapeutic intervention in diseases where PTP activity is dysregulated. nih.gov Non-hydrolyzable phosphotyrosine mimics are invaluable tools for these studies. Although direct use of this compound in PTP mechanism studies is not prominently cited, its phosphorylated and alpha-methylated structure represents a classic design for a substrate analogue that can bind to the PTP active site but cannot be turned over. The alpha-methyl group provides steric hindrance that can prevent the proper positioning required for catalysis or subsequent hydrolysis, effectively "trapping" the enzyme. This allows researchers to study the enzyme-ligand complex using structural biology techniques like X-ray crystallography, providing a snapshot of the binding interactions within the active site and informing the design of potent and selective inhibitors.

Design and Development of Enzyme Inhibitors and Ligands

The this compound scaffold is frequently employed in the rational design of inhibitors targeting various enzymes, particularly proteases, where peptide-like structures can effectively mimic natural substrates.

The principles of using Cbz-protected amino acids are well-illustrated in the development of inhibitors for calpains and viral proteases.

Calpain Inhibitors: Calpains are calcium-dependent cysteine proteases implicated in neurodegenerative diseases and ischemic injury. nih.gov Many potent calpain inhibitors are peptidomimetics that feature a Cbz group at the N-terminus. For example, a series of peptidyl α-ketoamides with the general structure Cbz-L-Leu-D,L-AA-CONH-R were synthesized and evaluated as potent calpain inhibitors. nih.govnih.gov In these molecules, the Cbz-Leu moiety occupies the S2 subsite of the enzyme. The most potent compounds in this series, such as Cbz-Leu-D,L-Abu-CONH-(CH2)3-2-methoxyadenin-9-yl, achieved K_i values in the low nanomolar range against calpain I. nih.gov

Table 2: Selected Cbz-Containing Calpain Inhibitors

| Compound | P1 Residue (AA) | R Group | Calpain I K_i (nM) | Calpain II K_i (nM) |

|---|---|---|---|---|

| Cbz-Leu-D,L-Abu-CONH-(CH2)3-adenin-9-yl | Abu | Adenine | 53 | 82 |

| Cbz-Leu-D,L-Phe-CONH-(CH2)3-adenin-9-yl | Phe | Adenine | 55 | 68 nih.gov |

SARS-CoV 3CLpro Inhibitors: The 3-chymotrypsin-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a prime target for antiviral drug development. nih.govmdpi.com The design of inhibitors for this cysteine protease often relies on peptidomimetic scaffolds that mimic the enzyme's natural substrate cleavage sites. The Cbz group has been incorporated into substrate-analog inhibitors to probe the enzyme's active site. For instance, the inhibitor Cbz-Val-Asn-Ser-Thr-Leu-Gln-CMK was synthesized to target the main protease of a porcine coronavirus, whose structure is highly conserved with that of the SARS-CoV protease. Although the Cbz group itself was not visible in the final crystal structure, its inclusion in the initial design highlights its role in creating substrate-like molecules for structural and inhibition studies. The development of keto-glutamine analogues and other peptidomimetics against SARS-CoV 3CLpro further underscores the strategy of using N-terminal capping groups like Cbz to optimize interactions within the substrate-binding pockets of the enzyme. nih.gov

Insufficient Data Available to Generate Article on this compound in Membrane Permeability and Bioavailability Research

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific research data on the applications of the chemical compound “this compound” in the investigation of membrane permeability and bioavailability enhancement of modified peptides.

Despite these efforts, no dedicated studies, experimental data, or peer-reviewed articles focusing on this compound for these specific applications could be located. The existing body of research on peptide modifications for improved drug delivery focuses on other strategies, such as N-methylation, cyclization, and the incorporation of other non-natural amino acids. However, the role of this compound in this context does not appear to be a subject of published investigation.

Therefore, the generation of a scientifically accurate and detailed article section on "Investigations into Membrane Permeability and Bioavailability Enhancement of Modified Peptides" focusing solely on this compound is not possible at this time due to the absence of foundational research on the topic.

Advanced Computational Methodologies Applied to Cbz Alpha Methyl L Tyr Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are foundational computational tools for predicting how a ligand, such as a Cbz-alpha-methyl-L-Tyr-containing molecule, might bind to a biological target, typically a protein receptor. Docking algorithms explore possible binding orientations (poses) of the ligand within the active site of the receptor and use scoring functions to estimate the binding affinity for each pose. This approach provides critical insights into the non-covalent interactions that stabilize the ligand-receptor complex.

Key interactions governing the binding of tyrosine derivatives often include:

Hydrogen Bonding: The carboxyl and amino groups of the amino acid backbone, along with the phenolic hydroxyl group of the tyrosine side chain, can act as hydrogen bond donors or acceptors.

Hydrophobic and π-π Interactions: The aromatic rings of the tyrosine side chain and the Cbz group can engage in favorable interactions with hydrophobic pockets and aromatic residues (like phenylalanine, tryptophan, or another tyrosine) in the binding site. nih.govnih.gov The Cbz group, in particular, significantly enhances the potential for π-π stacking.

Electrostatic Interactions: Charged residues within the active site can interact with polar groups on the ligand.

In studies on L-tyrosine derivatives designed as inhibitors for targets like matrix metalloproteinases (MMPs), docking simulations have been crucial for understanding how different chemical groups occupy specific pockets (e.g., S1 and S1' pockets) of the enzyme's active site. doi.org For this compound, a docking study would aim to predict how the bulky Cbz and alpha-methyl groups influence its fit within a target's binding cleft. The alpha-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity but also possibly introducing steric clashes.

Table 1: Illustrative Interaction Profile from a Docking Simulation of a Tyrosine Derivative

| Interaction Type | Ligand Group Involved | Receptor Residues (Example) |

| Hydrogen Bond | Phenolic -OH | Asp129, Gly14 |

| π-π Stacking | Tyrosine Aromatic Ring | Tyr131, Tyr132 |

| Hydrophobic Interaction | Phenyl Group of Cbz | Leu13, Tyr49 |

| Steric Constraint | Alpha-methyl Group | Varies based on binding pocket |

This table is an illustrative example based on interactions observed for similar tyrosine-based inhibitors and is intended to demonstrate the type of data generated from docking studies.

Molecular Dynamics Simulations to Investigate Dynamic Behavior of Peptides and Proteins

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and the stability of ligand-protein complexes in a simulated aqueous environment.

For a peptide containing this compound, MD simulations can elucidate several key properties:

Complex Stability: When a ligand is docked to a protein, MD simulations are used to assess the stability of the predicted binding pose. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation (e.g., tens to hundreds of nanoseconds) suggests a stable binding mode.

In simulations of peptides containing tyrosine and phenylalanine, MD has been used to study self-assembly processes, driven by π-π stacking and hydrogen bonding. researchgate.net The presence of the Cbz group on this compound would be expected to significantly influence such interactions.

Table 2: Key Metrics from a Hypothetical Molecular Dynamics Simulation

| Metric | System Component | Observation | Implication |

| RMSD (Root Mean Square Deviation) | Ligand-Protein Complex | Low, stable fluctuation around an average value (e.g., 1.5 - 2.5 Å) after initial equilibration. | The complex is stable, and the ligand remains bound in its initial pose. |

| RMSF (Root Mean Square Fluctuation) | Peptide Backbone | Reduced fluctuation at and near the this compound residue compared to other residues. | The modified amino acid imparts local rigidity to the peptide chain. |

| Hydrogen Bond Analysis | Ligand-Receptor | Persistent hydrogen bonds observed between the ligand's hydroxyl group and a key receptor residue. | Indicates a critical and stable interaction for binding affinity. |

This table provides representative data and interpretations from MD simulations to illustrate the methodology's application.

Quantum Chemical Calculations for Detailed Electronic and Conformational Analysis

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure and conformational energetics. Unlike molecular mechanics (used in docking and MD), QC methods explicitly model electrons, allowing for the accurate calculation of properties like charge distribution, orbital energies, and the relative energies of different conformers.

For this compound, QC calculations can be applied to:

Conformational Analysis: By systematically rotating the key dihedral angles (φ, ψ, and χ) and calculating the energy of each resulting structure, a potential energy surface can be generated. academie-sciences.fr This analysis reveals the lowest-energy (most stable) conformations of the molecule, which are likely to be the most populated in solution. Studies on similar N-protected tyrosine diamides have shown that intramolecular hydrogen bonding plays a key role in stabilizing certain folds. academie-sciences.fr

Electronic Property Calculation: DFT can be used to determine the distribution of electron density across the molecule. This is useful for understanding the molecule's reactivity, polarity, and non-covalent interaction potential. For example, calculating the electrostatic potential map can highlight regions that are electron-rich (negatively charged) and likely to act as hydrogen bond acceptors, and regions that are electron-poor (positively charged) and likely to act as donors.

Vibrational Analysis: QC calculations can predict the vibrational frequencies of a molecule, which can be directly compared with experimental data from infrared (IR) spectroscopy to confirm the predicted lowest-energy structure. researchgate.net

Research using DFT on L-tyrosine has provided insights into how its conformation affects properties like ionization energy and charge localization upon ionization. nih.gov Applying these methods to this compound would reveal the electronic influence of the Cbz and alpha-methyl modifications on the tyrosine scaffold.

Structure-Based Design and Optimization of this compound Derivatives and Conjugates

Structure-based drug design (SBDD) is a rational approach to developing new therapeutic agents by leveraging knowledge of the three-dimensional structure of the biological target. nih.gov this compound can serve as a scaffold or starting point in an SBDD campaign.

The process typically involves the following computational steps:

Initial Docking: this compound or a lead peptide containing it is docked into the target receptor to identify an initial binding mode and key interactions.

Identification of Modification Sites: The docked complex is analyzed to identify sites on the ligand where chemical modifications could lead to improved interactions. For instance, if a nearby pocket on the receptor is unoccupied and hydrophobic, one might design a derivative where an additional hydrophobic group is added to the Cbz or tyrosine ring to fill this pocket.

In Silico Synthesis and Evaluation: A virtual library of derivatives is created by computationally modifying the scaffold. Each new derivative is then docked into the target, and its binding affinity is predicted using scoring functions.

Optimization: The most promising derivatives are selected for further analysis with more computationally intensive methods, such as MD simulations or free energy calculations (e.g., MM-GBSA), to refine the predictions before committing to chemical synthesis and experimental testing.

This strategy has been successfully applied to design potent inhibitors using an L-tyrosine scaffold for targets like MMP-2, where modifications to the scaffold were made to optimize interactions with the S1' and S1 pockets of the enzyme. doi.org The rigid structure of the this compound backbone could serve as an excellent starting point for such design, as it reduces the entropic penalty upon binding.

Future Directions and Emerging Research Avenues in Cbz Alpha Methyl L Tyr Research

Continued Advancements in Highly Stereoselective and Sustainable Synthetic Methodologies

The synthesis of alpha-methylated amino acids with high optical purity remains a critical area of research. While methods exist, future efforts are directed towards developing more efficient, sustainable, and highly stereoselective synthetic routes.

Recent advancements in the asymmetric synthesis of unnatural alpha-amino acids provide a roadmap for future work. researchgate.netineosopen.org Emerging strategies involving photoredox catalysis and metalloradical catalysis are gaining significant attention for their ability to form C-C bonds under mild conditions. ineosopen.orgrsc.org These methods could be adapted for the methylation of tyrosine derivatives, offering high atom economy and reducing the reliance on harsh reagents. rsc.org For instance, photocatalytic approaches that activate ubiquitous starting materials like alcohols could provide a more environmentally benign pathway to radical precursors for methylation. rsc.org

Furthermore, the development of novel chiral catalysts and auxiliaries will be crucial for enhancing enantioselectivity, ensuring the exclusive formation of the desired L-configuration. researchgate.netmdpi.com Research into versatile synthetic routes, such as those employing aziridine (B145994) intermediates derived from natural amino acids like threonine, showcases a trend towards modular and stereocontrolled synthesis that could be applied to Cbz-alpha-methyl-L-Tyr. nih.gov The goal is to create synthetic pathways that are not only efficient and selective but also scalable and economically feasible for broader application.

Integration with Automated and High-Throughput Peptide Synthesis Techniques

The incorporation of sterically hindered amino acids like this compound into peptide chains via automated solid-phase peptide synthesis (SPPS) presents significant challenges. nih.govluxembourg-bio.com The bulkiness of the alpha-methyl group can impede coupling reactions, leading to incomplete sequences and low yields. luxembourg-bio.comnih.gov

Future research will focus on overcoming these hurdles to enable seamless integration into high-throughput workflows. Key areas of development include:

Advanced Coupling Reagents : The use of highly reactive coupling reagents, such as Fmoc-amino acid fluorides, has shown promise for incorporating sterically hindered residues with reduced racemization. nih.govacs.org Further development of novel activators that are both potent and compatible with automated synthesizers is a priority.

Microwave-Assisted SPPS : Microwave energy can significantly accelerate coupling and deprotection steps, improving the efficiency of incorporating difficult residues. biorxiv.org Optimizing microwave protocols specifically for alpha-methylated amino acids will be essential for their routine use in automated synthesis.

Flow Chemistry : Automated solution-phase synthesis using flow chemistry represents a paradigm shift from traditional SPPS. researchgate.net This approach avoids many of the challenges associated with solid supports and could offer higher purities and yields for peptides containing this compound. researchgate.net

The successful integration of these techniques will allow for the rapid and reliable synthesis of large libraries of peptides containing this compound, accelerating drug discovery and structure-activity relationship (SAR) studies. scispace.com

Exploration in Novel Biomolecular Probes and Targeted Therapeutic Modalities

The incorporation of alpha-methyl amino acids into peptides is a well-established strategy to enhance their therapeutic potential. nih.govnih.gov The alpha-methyl group provides conformational rigidity and, crucially, confers resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life. nih.govenamine.netnih.gov

Future research will explore the use of this compound in designing novel therapeutic agents and biological tools:

Targeted Therapeutics : The structural constraints imposed by this compound can lock a peptide into its bioactive conformation, enhancing its binding affinity and selectivity for specific targets like protein-protein interfaces, which are often considered "undruggable." iptonline.com This makes it an attractive component for developing new peptide-based drugs for a range of diseases, including cancer and metabolic disorders. nih.goviptonline.com A notable example is the development of 3-[211At] Astato-α-methyl-L-tyrosine (211At-AAMT), a radiopharmaceutical designed for targeted alpha therapy against tumors overexpressing the LAT1 amino acid transporter. mdpi.com

Biomolecular Probes : By modifying the tyrosine ring of this compound with reporter groups (e.g., fluorescent tags, spin labels, or isotopic labels), researchers can create powerful probes for studying biological systems. These probes can be incorporated into peptides to investigate protein interactions, enzyme mechanisms, and cellular uptake with minimal perturbation to the peptide's structure and function.

The ability to create stable, conformationally defined peptides opens the door to a new generation of precision therapeutics and advanced research tools.

Synergistic Application of High-Resolution Experimental Data and Advanced Computational Approaches

Understanding the precise structural consequences of incorporating this compound into a peptide is fundamental to rational design. The synergy between computational modeling and high-resolution experimental techniques is a rapidly advancing frontier that promises to accelerate this understanding. researchgate.netfrontiersin.org

Computational Modeling : Molecular dynamics (MD) simulations and other computational methods can predict how the alpha-methyl group influences peptide backbone conformation, folding, and interaction with target molecules. researchgate.netnih.gov These in silico approaches allow for the rapid screening of vast numbers of peptide sequences, identifying promising candidates before committing to laborious synthesis. frontiersin.orgnih.gov

High-Resolution Experimental Validation : Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. Methyl-selective NMR techniques, which focus specifically on the signals from methyl groups, can provide detailed information on the structure and dynamics of large proteins and peptide complexes, even in complex biological environments. researchgate.netnih.govacs.orgnih.gov High-resolution NMR data can be used to validate and refine computational models, creating a feedback loop that improves the predictive power of the models. nih.govrsc.org

This integrated computational-experimental pipeline enables a more efficient and informed design process, moving beyond trial-and-error to a truly rational approach for engineering peptides with tailored functions and properties. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Cbz-alpha-methyl-L-Tyr, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) with Cbz (carbobenzyloxy) as a protecting group for the tyrosine residue. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for the amino group, with Cbz for the phenolic hydroxyl group.

- Coupling : Optimize coupling reagents (e.g., HBTU or DCC) and reaction time to minimize racemization of the alpha-methyl group.

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) to isolate the product .

Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Compare the CD spectrum against a known enantiomerically pure standard.

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable.

- Cross-validate results with two independent methods to address instrumentation biases .

Q. What is the role of this compound in studying peptide conformational stability, and how should experiments be designed to assess this?

- Methodological Answer : The alpha-methyl group restricts backbone flexibility, making it useful for probing structure-activity relationships in peptides.

- Experimental Design :

- Synthesize model peptides with/without this compound.

- Compare thermal denaturation profiles via CD spectroscopy.

- Use NMR NOE (nuclear Overhauser effect) measurements to analyze side-chain interactions.

- Controls : Include wild-type peptides and assess solvent effects (e.g., pH, ionic strength) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound-containing peptides?

- Methodological Answer : Discrepancies often arise from variations in peptide purity, assay conditions, or enantiomeric contamination.

- Validation Steps :

Re-synthesize peptides under rigorously controlled conditions (e.g., inert atmosphere, HPLC-purified intermediates).

Quantify enantiomeric excess via chiral chromatography.

Replicate assays across multiple labs using standardized protocols (e.g., fixed incubation times, cell lines).

- Statistical Analysis : Apply meta-analysis to identify outliers and assess inter-study variability .

Q. What strategies are effective for optimizing the enzymatic stability of this compound in protease-rich environments?

- Methodological Answer :

- Modification : Introduce steric hindrance via bulkier protecting groups (e.g., 2-chlorobenzyloxycarbonyl) or beta-methyl substitutions.

- Assay Design :

- Expose peptides to trypsin/chymotrypsin at physiological pH and temperature.

- Monitor degradation via LC-MS at timed intervals.

- Compare half-life (t½) against non-methylated analogs.

- Data Interpretation : Use Michaelis-Menten kinetics to quantify protease resistance .

Q. How can computational modeling predict the impact of this compound on peptide-receptor binding dynamics?

- Methodological Answer :